4-(Trimethylsilyl)-3-butyn-2-one
Overview
Description
4-(Trimethylsilyl)-3-butyn-2-one is a ketone. Its asymmetric bioreduction to enantiopure {(S)-TMSBOL in various hydrophilic ionic liquid (ILs) solvent systems has been reported.
Scientific Research Applications
1. As a Dipolarophile in Cycloaddition Reactions
4-(Trimethylsilyl)-3-butyn-2-one has been identified as an effective dipolarophile in [3+2] cycloaddition reactions with cycloimmonium salts. This reaction leads to the creation of 1-acetylindolizines, which are potential candidates for cytostatic activity. The involvement of this compound in cycloaddition reactions highlights its versatility in synthesizing functionalized indolizines (Zubas et al., 2023).
2. In Asymmetric Synthesis
The compound has been used in the asymmetric synthesis of (S)-4-(trimethylsilyl)-3-butyn-2-ol, a key intermediate for producing 5-lipoxygenase inhibitors. This synthesis involves the reduction of this compound using immobilized Candida parapsilosis cells. The process is optimized for various factors like buffer pH and substrate concentration, resulting in high yield and enantiomeric excess (Zhang et al., 2008).
3. Biocatalytic Reduction
Another application is seen in the biocatalytic reduction to enantiopure (R)-4-(trimethylsilyl)-3-butyn-2-ol using Acetobacter sp. CCTCC M209061, a strain isolated from kefir. This process also achieves high yield and enantiomeric excess, demonstrating the compound's suitability for enantioselective synthesis (Xiao et al., 2009).
4. Lipase-Mediated Resolution
The compound has been subjected to lipase-mediated resolution, leading to highly enantio-, regio-, and diastereoselective additions to aldehydes. This method produces homopropargylic alcohol adducts, indicating its utility in stereoselective synthetic processes (Marshall et al., 2001).
5. In Light-Controlled Asymmetric Hydrogenation
A novel approach involving light-controlled asymmetric hydrogenation by photosynthetic bacteria has been applied to this compound. This method leads to the synthesis of enantiomerically pure (S)-4-(trimethylsilyl)-3-butyn-2-ol, demonstrating the compound's role in innovative, environmentally friendly synthesis techniques (Rui-hu et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-trimethylsilylbut-3-yn-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OSi/c1-7(8)5-6-9(2,3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEZDDPEJMKMOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370434 | |
Record name | 4-(Trimethylsilyl)-3-butyn-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5930-98-3 | |
Record name | 4-(Trimethylsilyl)-3-butyn-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trimethylsilyl)but-3-yn-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-(Trimethylsilyl)-3-butyn-2-one?
A1: this compound is an organic compound with the molecular formula C₇H₁₂OSi and a molecular weight of 140.27 g/mol. While the provided research papers do not delve into detailed spectroscopic data, they utilize its reactivity in various synthetic transformations, highlighting the presence of key functional groups: a ketone (C=O), a triple bond (C≡C), and a trimethylsilyl group (Si(CH₃)₃).
Q2: How is this compound used in organic synthesis?
A2: this compound serves as a versatile building block in organic synthesis. * [1] Diels-Alder Reactions: It acts as a dienophile in Diels-Alder reactions with 1,2,4,5-tetrazine-3,6-dicarboxylic acid dimethyl ester, leading to the formation of pyridazine derivatives. []* [2] 1,3-Dipolar Cycloadditions: It reacts with cycloimmonium salts through 1,3-dipolar cycloaddition to yield functionalized indolizines, demonstrating its use in constructing nitrogen-containing heterocycles. []* [3] Reactions with Frustrated Lewis Pairs (FLPs): It interacts with an aluminum/phosphorus FLP, undergoing two-electron reduction and forming an allene-type moiety with two cumulated C=C bonds, highlighting its potential in unique bond activation and formation reactions. []
Q3: What are the potential applications of the compounds synthesized using this compound?
A3: The compounds derived from this compound display potential in various fields:* [1] Cytostatic Activity: Functionalized indolizines synthesized through 1,3-dipolar cycloaddition exhibit potential cytostatic activity, suggesting their possible use in anticancer therapies. []* [2] Entecavir Synthesis: this compound serves as a starting material in the total synthesis of Entecavir, an antiviral medication used in the treatment of hepatitis B. []
Q4: Can this compound be asymmetrically reduced?
A4: Yes, this compound can be asymmetrically reduced to produce enantiopure alcohols.* [1] Microbial Reduction: Various strains of Candida parapsilosis and Acetobacter sp. catalyze the asymmetric reduction of this compound, yielding enantiopure (R)- or (S)-4-(trimethylsilyl)-3-butyn-2-ol. [, , , ]* [2] Ionic Liquids in Biocatalysis: The use of hydrophilic ionic liquids, specifically 1-(2′-hydroxyl)ethyl-3-methylimidazolium nitrate (C2OHMIM·NO3), enhances the efficiency and operational stability of immobilized Candida parapsilosis cells in the asymmetric reduction of this compound. [, ]* [3] Optimization of Bioreduction: Factors such as ionic liquid content, substrate concentration, pH, co-substrate concentration, and temperature significantly influence the reaction rate, yield, and enantiomeric excess of the product. [, , ]
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